molecular formula C17H12N2O B3255970 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one CAS No. 26197-90-0

2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one

Cat. No.: B3255970
CAS No.: 26197-90-0
M. Wt: 260.29 g/mol
InChI Key: ZLYPVNFSSUGHIL-UHFFFAOYSA-N
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Description

2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one ( 26197-90-0) is a high-purity quinazoline derivative supplied for research and development purposes. This compound serves as a versatile synthetic intermediate and key building block in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents . The quinazoline scaffold is a privileged structure in drug discovery, evidenced by its presence in several FDA-approved therapies . Its core value lies in its use as a precursor for click chemistry, facilitated by the terminal alkyne group, which allows for efficient conjugation with azide-containing molecules to create more complex hybrid structures for biological evaluation . Researchers utilize this compound to develop potential cytotoxic agents, as novel derivatives bearing triazole-acetamides synthesized from this intermediate have demonstrated moderate to good in vitro anticancer activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) . The structural motif of incorporating a 1,2,3-triazole ring, accessible from this alkyne, is a prominent strategy in anticancer drug design, as this ring can form hydrogen bonds and other key interactions with biological targets . This product is intended for research use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-prop-2-ynylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-2-12-19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h1,3-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYPVNFSSUGHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 4 1h One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis (2D NMR, NOESY, COSY, HMBC)

While standard 1D NMR (¹H and ¹³C) data for similar quinazolinones are available, a full conformational analysis necessitates 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation). These studies would reveal through-space and through-bond correlations involving the propargyl group and its influence on the orientation of the phenyl ring relative to the quinazolinone system. Such specific data for the target compound could not be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

FT-IR spectra of quinazolinones typically show characteristic peaks for the C=O (amide) and C=N bonds. For the target molecule, specific vibrational modes associated with the terminal alkyne (C≡C and ≡C-H stretching) of the propargyl group would be expected. A comparative analysis of both FT-IR and Raman spectra would provide a complete vibrational profile, but dedicated Raman spectroscopic data for this compound is not available.

Single-Crystal X-ray Diffraction Analysis of 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one

This technique is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.

Mass Spectrometry for Fragmentation Pathway Analysis (MS/MS, HRMS)

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments are crucial for determining the fragmentation pathways. Characteristic fragmentation would likely involve the loss of the propargyl group and subsequent cleavages of the quinazolinone ring. However, a detailed, published fragmentation analysis for this specific compound is not available.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and π-Electron System Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-electron system of the molecule. The spectrum would show absorption bands corresponding to π→π* and n→π* transitions. While the general absorption regions for the 2-phenylquinazolinone chromophore are known, the specific effect of the N-propargyl substituent on these electronic transitions has not been experimentally reported.

Theoretical and Computational Investigations of 2 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 4 1h One

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors (DFT, HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of the electronic structure of molecules. For 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can elucidate its molecular geometry and reactivity. researchgate.netnih.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and the charge transfer interactions occurring within the molecule. scielo.org.zaresearchgate.netscirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, indicating it will be more chemically active. dergipark.org.tr

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

Parameter Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron
Electron Affinity (A) -ELUMO Energy released when an electron is added
Electronegativity (χ) (I + A) / 2 The ability of an atom to attract shared electrons
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a molecule semanticscholar.org |

Studies on similar quinazolinone structures show that the electron density in the HOMO is often distributed over the quinazolinone ring system and the phenyl substituent, while the LUMO is typically localized on the quinazolinone core. researchgate.netmdpi.com This distribution is crucial for understanding the sites susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is essential to identify its stable low-energy conformations. This is achieved through computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.gov

Molecular dynamics simulations further enhance this analysis by introducing temperature and simulating the movement of the molecule over time. nih.gov This provides insight into the dynamic behavior of the compound, its conformational flexibility, and the stability of intermolecular interactions, such as those with a biological target or solvent molecules. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a powerful tool for structural confirmation alongside experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate the nuclear magnetic shielding tensors. scielo.org.za From these, the 1H and 13C NMR chemical shifts can be predicted with considerable accuracy, aiding in the assignment of experimental spectra. nih.govmdpi.com

IR Spectroscopy: Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) spectrum. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that corresponds to the various vibrational modes of the molecule, such as C=O stretching, C-H bending, and aromatic ring vibrations. scielo.org.zascirp.org Comparing the calculated frequencies with experimental IR data helps to confirm the molecular structure and functional groups present. nih.govscielo.br

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scielo.org.za It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of electronic transitions, primarily the π→π* and n→π* transitions within the aromatic system. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Parameter Value Range Assignment
1H NMR Chemical Shift (δ) 7.0–8.5 ppm Aromatic protons
Chemical Shift (δ) 5.2–5.4 ppm -CH2- (propargyl)
Chemical Shift (δ) 2.5–2.7 ppm ≡C-H (propargyl)
13C NMR Chemical Shift (δ) ~162 ppm C=O (carbonyl)
Chemical Shift (δ) 120–150 ppm Aromatic carbons
IR Wavenumber (cm-1) ~3300 cm-1 ≡C-H stretch
Wavenumber (cm-1) ~2120 cm-1 C≡C stretch
Wavenumber (cm-1) ~1680 cm-1 C=O stretch

| UV-Vis | λmax | 250–350 nm | π→π* and n→π* transitions |

Reaction Pathway Modeling for Synthetic Transformations and Mechanistic Insights

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. This involves calculating the energies of reactants, transition states, intermediates, and products to map out the entire reaction coordinate.

The synthesis typically involves the initial formation of the 2-phenylquinazolin-4(1H)-one scaffold, followed by N-alkylation with propargyl bromide. nih.gov Reaction pathway modeling can provide mechanistic insights into these steps, such as identifying the most likely transition state structures and calculating the activation energy barriers. This information helps in understanding the reaction kinetics and optimizing experimental conditions for better yields. rsc.org Such studies can clarify whether the reaction proceeds through, for example, an SN2 mechanism and can rationalize the regioselectivity of the N-alkylation step.

Molecular Docking and Dynamics Simulations for Elucidating Binding Mechanisms

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interaction with biological targets. The quinazolinone scaffold is a well-known privileged structure in medicinal chemistry, with derivatives known to target enzymes like EGFR tyrosine kinase, COX-2, and PARP-1. nih.govnih.goveco-vector.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. ekb.eg The process generates a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. Docking studies can reveal key binding interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the target protein. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations are often performed on the ligand-protein complex. nih.gov These simulations model the dynamic behavior of the complex over a period of time (nanoseconds to microseconds), providing insights into the stability of the predicted binding pose and the flexibility of the protein's active site upon ligand binding. nih.gov

Table 3: Example of Molecular Docking Results for a Quinazolinone Derivative with a Target Enzyme

Target Enzyme Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
EGFR Tyrosine Kinase -9.5 to -11.0 Met793, Leu718, Val726 Hydrogen bond, Hydrophobic
COX-2 -8.0 to -10.0 Arg513, Val523, Ser353 Hydrogen bond, π-π stacking

| PARP-1 | -9.0 to -10.5 | Gly863, Ser904, Tyr907 | Hydrogen bond, π-cation |

Pharmacophore Modeling for Mechanistic Target Interaction Prediction

Pharmacophore modeling is a powerful ligand-based drug design approach used when the 3D structure of a target is unknown or to identify novel scaffolds that can bind to a known target. dovepress.commdpi.com A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups—that are essential for a molecule's biological activity. nih.gov

By analyzing a set of known active quinazolinone derivatives, a common feature pharmacophore model can be generated. unar.ac.id This model defines the specific spatial arrangement of features required for interaction with a particular biological target. The structure of this compound can then be mapped onto this pharmacophore model to predict its potential biological targets and rationalize its mechanism of action at a molecular level. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 4 1h One

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) with the Propargyl Moiety

The terminal alkyne of the propargyl group on 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one is a highly valuable functional handle for modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.orgsemanticscholar.org This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.gov

Synthesis of Triazole-Fused Quinazolinone Derivatives

The CuAAC reaction provides a straightforward method for synthesizing a variety of triazole-containing quinazolinone derivatives. By reacting this compound with a range of organic azides in the presence of a copper(I) catalyst, a library of novel compounds can be generated. The catalyst is typically formed in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. mdpi.com

The synthesis of related triazole-quinazolinone hybrids has been reported, demonstrating the feasibility of this approach. For instance, various O- or N-alkylated propargyl-quinazolines have been successfully coupled with azido-sugars and other alkyl azides to form the corresponding triazole nucleoside and acyclonucleoside analogues. nih.gov Similarly, 2-((1H-1,2,3-triazol-1-yl)methyl)-3-phenylquinazolin-4(3H)-ones have been synthesized through a multi-step process culminating in a click reaction between an azidomethyl-quinazolinone and various terminal alkynes. researchgate.netbenthamdirect.com These examples underscore the utility of the CuAAC reaction in creating complex quinazolinone derivatives.

A general scheme for the synthesis of triazole-fused derivatives from this compound is presented below:

Reactant 1 Reactant 2 Catalyst System Product
This compound Organic Azide (B81097) (R-N₃) Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) 1-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)-2-phenylquinazolin-4(1H)-one

Scope and Limitations of Click Reactions on the Alkynyl Substituent

The scope of the CuAAC reaction on the propargyl moiety of this compound is broad, accommodating a wide variety of azide coupling partners. This includes small alkyl and aryl azides, as well as more complex biomolecules, provided they are soluble and stable under the reaction conditions.

However, there are some limitations to consider. The presence of copper catalysts can be problematic in certain biological applications due to cytotoxicity. aatbio.comnih.gov This has led to the development of copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). Another potential issue is the possibility of alkyne homocoupling (Glaser coupling) as a side reaction. nih.gov Careful control of reaction conditions, including the exclusion of oxygen and the use of appropriate ligands, can minimize these side reactions. The solubility of the final triazole product can also be a limiting factor. aatbio.com Furthermore, the efficiency of the reaction can be influenced by the steric and electronic properties of the azide reactant.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of this compound can also participate in various transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, to form new carbon-carbon bonds.

The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. organic-chemistry.orglibretexts.org In the context of the target molecule, the terminal alkyne could potentially be used in variations of the Heck reaction, although this is less common than its use in Sonogashira couplings. More typically, a halogenated derivative of the quinazolinone would be coupled with an alkene. The reaction generally exhibits high functional group tolerance, making it a versatile tool in organic synthesis. nih.gov

Reaction Coupling Partner Catalyst System Expected Product
Sonogashira Aryl/Vinyl Halide (R-X) Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) 2-Phenyl-1-(3-substituted-prop-2-yn-1-yl)quinazolin-4(1H)-one
Heck (variant) Alkene Pd catalyst (e.g., Pd(OAc)₂) Further functionalized derivatives

Cycloaddition Reactions Involving the Terminal Alkyne (e.g., 1,3-dipolar cycloaddition)

Beyond the azide-alkyne cycloaddition, the terminal alkyne of this compound can undergo other cycloaddition reactions. A notable example is the [3+2] cycloaddition with other 1,3-dipoles, such as nitrones and nitrile oxides, to form five-membered heterocyclic rings like isoxazoles and isoxazolines. mdpi.comresearchgate.netresearchgate.net

A study on the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives from 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one demonstrates the reactivity of the propargyl group in an intramolecular 1,3-dipolar cycloaddition. In this case, the 1,3-dipole is generated in situ from the methyl group at the 2-position of the quinazolinone. This suggests that the terminal alkyne of the target compound is a viable dipolarophile for various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems.

Functionalization of the Quinazolinone Ring System

The quinazolinone ring system itself, including the appended phenyl group, offers opportunities for further functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring

For example, the nitration of 4(3H)-quinazolinone has been reported, indicating that the core structure is stable to typical nitrating conditions (e.g., a mixture of nitric and sulfuric acid). masterorganicchemistry.comresearchgate.net By extension, the phenyl group of this compound would be expected to undergo nitration, likely at the meta position, to introduce a nitro group that can be further transformed into other functional groups. Similarly, halogenation can be achieved using appropriate halogenating agents and catalysts.

Reaction Reagents Expected Position of Substitution
Nitration HNO₃, H₂SO₄ meta on the 2-phenyl ring
Halogenation X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) meta on the 2-phenyl ring

Nucleophilic Attack on the Quinazolinone Core

The quinazolinone core, particularly the C4-position, is an electrophilic center susceptible to nucleophilic attack. This reactivity is a general feature of the quinazolinone scaffold. The polarization of the C4-N3 double bond makes the C4 carbon atom electron-deficient and thus a prime target for nucleophiles.

A variety of nucleophiles can react at this position, leading to the formation of 4-substituted-3,4-dihydroquinazolines or, in some cases, ring-opened products. Common nucleophiles that have been shown to react with similar 2-phenyl-4(3H)-quinazolinone systems include primary and secondary amines, hydrazine, and organometallic reagents. nih.gov For instance, the reaction with primary amines can lead to the formation of 4-amino-2-phenyl-3,4-dihydroquinazoline derivatives.

The general mechanism for nucleophilic addition at the C4 position is depicted in the scheme below:

General mechanism of nucleophilic attack on the quinazolinone coreA generalized scheme for the nucleophilic attack at the C4 position of the quinazolinone ring, leading to the formation of a 4-substituted-3,4-dihydroquinazoline.

While specific studies on this compound are limited, the established reactivity of the 2-phenyl-4(3H)-quinazolinone scaffold provides a strong basis for predicting its behavior with various nucleophiles. The table below summarizes the expected outcomes of nucleophilic addition reactions based on analogous systems.

NucleophileExpected Product
Primary Amines (R-NH₂)1-(prop-2-yn-1-yl)-2-phenyl-4-(alkylamino)-3,4-dihydroquinazolin-4-ol
Secondary Amines (R₂NH)1-(prop-2-yn-1-yl)-2-phenyl-4-(dialkylamino)-3,4-dihydroquinazolin-4-ol
Hydrazine (N₂H₄)4-hydrazinyl-1-(prop-2-yn-1-yl)-2-phenyl-3,4-dihydroquinazolin-4-ol
Organolithium Reagents (R-Li)4-alkyl/aryl-1-(prop-2-yn-1-yl)-2-phenyl-3,4-dihydroquinazolin-4-ol
Grignard Reagents (R-MgX)4-alkyl/aryl-1-(prop-2-yn-1-yl)-2-phenyl-3,4-dihydroquinazolin-4-ol

Oxidation and Reduction Reactions of this compound

The oxidation and reduction of this compound can occur at several sites within the molecule, including the quinazolinone ring, the N1-propargyl group, and the C2-phenyl group. The specific reaction conditions will determine the outcome of these transformations.

Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides. nih.gov Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) could potentially oxidize one of the nitrogen atoms in the pyrimidine (B1678525) ring. Furthermore, under more vigorous oxidative conditions, degradation of the heterocyclic ring or the side chains could occur. The phenyl group is generally stable to oxidation, but under harsh conditions, it could be hydroxylated or cleaved. The terminal alkyne of the propargyl group can also be a site for oxidation, potentially leading to the formation of a carboxylic acid or other oxygenated products.

Reduction: The quinazolinone ring can undergo reduction. For instance, catalytic hydrogenation can reduce the C=N bond in the pyrimidine ring. nih.gov The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could potentially reduce the amide carbonyl group at C4, although this would require forcing conditions. The phenyl group is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce the quinazolinone core. The triple bond of the propargyl group is readily reduced by catalytic hydrogenation to the corresponding alkene (prop-2-en-1-yl) and subsequently to the alkane (propyl) group.

The following table summarizes the potential outcomes of oxidation and reduction reactions on the different moieties of the molecule.

Reaction TypeReagent ExamplePotential Site of ReactionPotential Product(s)
Oxidationm-CPBAQuinazolinone N-atomsN-oxide derivatives
OxidationStrong oxidants (e.g., KMnO₄)Propargyl group, quinazolinone ringCarboxylic acids, ring-opened products
ReductionH₂/Pd-CPropargyl group, quinazolinone C=N2-Phenyl-1-(propyl)quinazolin-4(1H)-one, dihydro- and tetrahydroquinazoline (B156257) derivatives
ReductionNaBH₄Quinazolinone C=O (under harsh conditions)Hydroxy-dihydroquinazoline derivative

Derivatization for Covalent Attachment to Biomacromolecules or Materials

The presence of the terminal alkyne in the N1-propargyl group makes this compound an ideal candidate for covalent attachment to various substrates through a variety of highly efficient chemical reactions. This functional handle is particularly amenable to modern bioconjugation techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most prominent method for derivatizing the terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the facile and highly specific cycloaddition of the terminal alkyne with an azide-functionalized molecule to form a stable 1,2,3-triazole linkage. The reaction is known for its high yields, mild reaction conditions (often proceeding in aqueous media), and tolerance of a wide range of functional groups, making it exceptionally suitable for modifying biomacromolecules like proteins and nucleic acids, as well as for surface functionalization of materials.

General scheme of the CuAAC reactionGeneral scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the derivatization of this compound.

Sonogashira Coupling: Another powerful method for derivatizing the terminal alkyne is the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netrsc.org This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for synthesizing more complex aromatic and conjugated systems, extending the molecular framework of the quinazolinone core.

Mannich Reaction: The terminal alkyne can also participate in Mannich-type reactions. nih.govsphinxsai.comnih.govinnovareacademics.inniscair.res.in In the presence of an aldehyde (such as formaldehyde) and a secondary amine, the acidic proton of the terminal alkyne can be replaced, leading to the formation of a propargylamine (B41283) derivative. This reaction provides a straightforward method for introducing aminoalkyl groups, which can further serve as handles for subsequent modifications or for modulating the physicochemical properties of the molecule.

The following table outlines these key derivatization strategies.

ReactionReactantsCatalyst/ConditionsProduct Linkage
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized moleculeCu(I) salt (e.g., CuSO₄/sodium ascorbate)1,2,3-Triazole
Sonogashira CouplingAryl/Vinyl HalidePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, baseDisubstituted Alkyne
Mannich ReactionFormaldehyde, Secondary AmineAcid or base catalysisPropargylamine

Mechanistic Biological Investigations of 2 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 4 1h One and Its Analogues

In Vitro Enzymatic Inhibition Mechanism Studies (e.g., Kinase, Protease, Topoisomerase Inhibition Mechanisms)

Analogues of 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one have demonstrated significant inhibitory activity against a variety of enzymes, most notably protein kinases, which are critical regulators of cell signaling.

Tyrosine Kinase Inhibition: The quinazolinone core is a well-established inhibitor of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and VEGFR2. nih.gov Mechanistic studies have revealed that these compounds can act as either ATP-competitive or non-competitive inhibitors. For instance, docking analyses of certain 2-phenyl-quinazolin-4(3H)-one derivatives showed they can function as ATP competitive type-I inhibitors against EGFR kinase by interacting with the DFG motif in the ATP-binding site. nih.gov In contrast, against the HER2 kinase, some analogues act as ATP non-competitive type-II inhibitors, indicating they bind to a site other than the ATP pocket, while others act as type-I inhibitors. nih.gov This dual mechanism highlights the chemical versatility of the quinazolinone scaffold.

Cyclin-Dependent Kinase (CDK) Inhibition: Certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle. Molecular docking studies suggest that these compounds may act as ATP non-competitive type II inhibitors, lacking crucial interactions with the DFG motif and ATP-binding site residues. nih.gov

Other Enzymatic Inhibition: Beyond kinases, the quinazolinone scaffold has been investigated for its inhibitory effects on other enzyme classes.

Tyrosinase: Some derivatives act as mixed-type, reversible inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. nih.gov

Topoisomerase: The related alkaloid Luotonin A, which contains a quinazolinone element, is known to inhibit human topoisomerase-I, an enzyme essential for DNA replication. nih.gov

Dihydrofolate Reductase (DHFR): Certain hybrid analogues have displayed potent DHFR inhibition, with structure-activity relationship studies indicating that a phenyl ring at the 2-position of the quinazolinone is crucial for activity. nih.gov

PARP-1: In silico studies have identified quinazolinones as having a high affinity for the active site of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. encyclopedia.pub

Table 1: In Vitro Enzymatic Inhibition by Quinazolinone Analogues
Compound AnalogueEnzyme TargetInhibition MechanismIC50 / Ki ValueReference
Quinazolin-4(3H)-one derivative 2iCDK2ATP non-competitive type-II0.173 µM nih.gov
Quinazolin-4(3H)-one derivative 3iCDK2ATP non-competitive type-II0.177 µM nih.gov
Quinazolin-4(3H)-one derivative 2iEGFRATP competitive type-I- nih.gov
Quinazolin-4(3H)-one derivative 3iEGFRATP competitive type-I- nih.gov
Quinazolin-4(3H)-one derivative 2iHER2ATP non-competitive type-II- nih.gov
Quinazolin-4(3H)-one derivative 3iHER2ATP competitive type-I- nih.gov
2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1)TyrosinaseMixed-type, reversibleKI = 117.07 µM, KIS = 423.63 µM nih.gov
Hybrid analogue 15DHFR-0.011 µM nih.gov

Receptor Binding Affinity and Allosteric Modulation Mechanisms

Quinazolinone derivatives have been identified as modulators of G protein-coupled receptors (GPCRs), demonstrating the ability to act via allosteric mechanisms.

Metabotropic Glutamate Receptor 7 (mGlu7): A notable example is the development of 2,6-disubstituted quinazolin-4-one derivatives as selective negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov These compounds, such as ALX-171, weaken the function of the mGlu7 receptor without directly competing with the endogenous ligand, glutamate. The mechanism involves inhibiting mGlu7 receptors expressed on GABAergic terminals, which in turn facilitates the release of the inhibitory neurotransmitter GABA. nih.gov This modulation of GABAergic activity can counteract excessive glutamatergic excitation, a pathway implicated in schizophrenia. nih.gov

Sphingosine-1-Phosphate Receptor 2 (S1PR2): A series of quinazoline-2,4-dione compounds have been synthesized and shown to have high binding potency and selectivity for S1PR2, a receptor involved in various cellular processes. mdpi.com Several of these novel ligands exhibit IC50 values in the low nanomolar range, indicating a strong binding affinity for this specific receptor subtype over others (S1PR1, 3, 4, and 5). mdpi.com

Table 2: Receptor Binding and Modulation by Quinazolinone Analogues
Compound AnalogueReceptor TargetMechanismIC50 ValueReference
ALX-171mGlu7Negative Allosteric Modulator (NAM)6.14 µM nih.gov
Quinazoline-2,4-dione 2kS1PR2Ligand Binding2.6 nM mdpi.com
Quinazoline-2,4-dione 2jS1PR2Ligand Binding4.8 nM mdpi.com
Quinazoline-2,4-dione 2iS1PR2Ligand Binding5.7 nM mdpi.com

Cellular Pathway Modulation at the Molecular Level (e.g., Apoptosis Induction Pathways, Autophagy Modulation)

The biological effects of quinazolinone compounds are often the result of their ability to modulate key cellular signaling pathways.

Apoptosis Induction: A primary mechanism by which quinazolinone analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is vital for eliminating damaged or cancerous cells and slowing tumor progression. nih.govnih.gov While the precise upstream triggers can vary depending on the specific molecular target, the end result is the activation of cellular machinery that leads to cell death.

Notch Signaling Pathway: Certain 2-phenylamino-quinazoline-based compounds have been shown to directly modulate developmental pathways. One such compound was found to enhance the self-renewal of neural stem cells by activating the Notch signaling pathway. rsc.org Mechanistically, this compound promoted the expression of the Notch target genes Hes3 and Hes5. The effect could be inhibited by a known Notch signaling inhibitor, confirming the pathway's involvement. rsc.org This demonstrates that quinazoline (B50416) derivatives can influence cell fate and proliferation through specific signaling cascades.

Investigation of Molecular Targets and Ligand-Target Interactions

Understanding the precise interactions between a ligand and its molecular target is fundamental to rational drug design. Molecular docking and simulation studies have provided detailed insights into how quinazolinone analogues bind to their protein targets.

Kinase Interactions: For tyrosine kinases like EGFR, docking studies reveal specific interactions with key amino acid residues within the ATP-binding pocket. Quinazolin-4(3H)-one derivatives have been shown to interact with residues such as Asp855 of the critical DFG motif, as well as Cys773, Met769, and Lys721. nih.gov The pattern and strength of these interactions determine whether the compound acts as a competitive or non-competitive inhibitor. nih.gov

Tyrosinase Interactions: In the case of tyrosinase, molecular docking has shown that the binding of quinazolinone inhibitors is driven by a combination of hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

PARP-1 Interactions: In silico molecular docking has also been used to predict the binding of quinazolinones to the active site of PARP-1. encyclopedia.pub These studies indicated a high affinity, suggesting that these compounds could serve as leads for developing new PARP-1 inhibitors. encyclopedia.pub

Bioorthogonal Labeling Strategies Using the Propargyl Group for Target Identification

The propargyl group (prop-2-yn-1-yl) present in the title compound, this compound, is a powerful tool for chemical biology. This terminal alkyne serves as a "handle" for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction allows the specific and efficient covalent linkage of the alkyne-containing probe to a molecule bearing an azide (B81097) reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging). rsc.org

This strategy, often part of an Activity-Based Protein Profiling (ABPP) workflow, is used to identify the direct molecular targets of a bioactive compound within a complex biological system, such as a cell lysate or even in living cells. nih.govrsc.org

The general workflow is as follows:

An alkyne-tagged probe, such as this compound, is introduced to a biological system (e.g., cells). rsc.org

The probe binds to its specific protein target(s). rsc.org

The cells are lysed, and an azide-containing reporter tag (e.g., biotin-azide) is added along with a copper(I) catalyst.

The click reaction occurs, covalently attaching the biotin tag to the probe, which is itself bound to its target protein. nih.gov

The biotin-tagged protein-probe complex can then be enriched from the lysate using streptavidin beads.

The enriched proteins are identified using mass spectrometry, revealing the direct molecular targets of the original compound. rsc.org

Recent research has successfully used this ABPP approach with quinazoline-based probes to identify novel antibacterial targets. An acrylamide-functionalized quinazoline probe was used to identify β-ketoacyl-ACP-synthase II (FabF) as a direct target in pathogenic bacteria, elucidating the compound's mechanism of action. nih.gov This demonstrates the power of using the propargyl group for unbiased target discovery, a strategy directly applicable to this compound.

Mechanisms of Action in Cellular Assays (e.g., inhibition of cell proliferation via specific pathways)

The enzymatic inhibition and pathway modulation activities of quinazolinone analogues translate into measurable effects in cellular assays, most notably the inhibition of cancer cell proliferation.

The cytotoxicity of these compounds has been evaluated against a range of human cancer cell lines, including breast (MCF-7), ovarian (A2780), colon (HCT-116), and liver (HepG2) cancer cells. nih.gov The mechanism behind this antiproliferative activity is often directly linked to the inhibition of key molecular targets. For example, the potent cytotoxicity of certain quinazolin-4(3H)-one derivatives against MCF-7 and A2780 cells is attributed to their strong inhibitory activity against multiple tyrosine kinases like CDK2, HER2, and EGFR, which are crucial for cancer cell growth and survival. nih.gov

Another identified mechanism of action is the inhibition of tubulin polymerization. Similar to well-known mitotic inhibitors like colchicine, some 2-aryl-substituted quinazolinones can interfere with the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. nih.gov

Table 3: Antiproliferative Activity of Quinazolinone Analogues in Cellular Assays
Compound AnalogueCancer Cell LineAssay DurationIC50 ValueReference
Compound 2jMCF-7 (Breast)-3.79 µM nih.gov
Compound 3jMCF-7 (Breast)-0.20 µM nih.gov
Compound 3gA2780 (Ovarian)-0.14 µM nih.gov
Compound 8aHCT-116 (Colon)72 h5.33 µM
Compound 8aHepG2 (Liver)72 h7.94 µM
Compound 8aMCF-7 (Breast)72 h12.96 µM

Structure Activity Relationship Sar Studies of 2 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 4 1h One Derivatives

Impact of Substitutions on the Phenyl Ring on Mechanistic Activity

Substitutions on the 2-phenyl ring of the quinazolinone scaffold are a critical determinant of biological activity, influencing potency and selectivity across various therapeutic targets. Studies on related 2-phenylquinazolin-4(3H)-one derivatives have demonstrated that the nature and position of substituents can significantly modulate their mechanistic actions, such as anticancer and antimicrobial effects.

For instance, research on a series of 2-(substituted)-3-{[substituted] amino}quinazolin-4(3H)-ones revealed that the presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring can drastically alter their anticonvulsant activity. While direct data on the N-1 propargyl derivative is unavailable, it is well-established that hydrophobic and electron-withdrawing substituents at the para position of the 2-phenyl ring are often crucial for anti-proliferative activity in related quinazolinone hybrids. nih.gov

In one study on 2-phenyl-quinazolin-4-ones, compounds bearing a methoxy (B1213986) or methyl-substituted phenyl ring at the 2-position exhibited more potent antibacterial profiles compared to those with other electron-donating or withdrawing groups. nih.gov Another investigation into quinazolinone derivatives as anticancer agents found that electronegative substitutions on the phenyl moiety tended to increase activity. psu.edu For example, a derivative with a 2-fluorobenzoyl group was identified as a promising lead compound for developing novel antitumor agents. rsc.org

These findings suggest that the electronic and steric properties of substituents on the 2-phenyl ring play a pivotal role in the molecular interactions with biological targets, likely through mechanisms such as improved binding affinity or enhanced cell permeability.

Table 1: Effect of 2-Phenyl Ring Substitutions on Biological Activity in Analogous Quinazolinones

Substituent at 2-Phenyl Ring Observed Activity in Analogous Series Potential Implication for Mechanistic Activity
Methoxy/Methyl Enhanced antibacterial profile nih.gov Modulation of electronic properties for target interaction.
Halogens (e.g., Fluoro) Increased antitumor activity rsc.org Enhanced binding affinity through halogen bonding.
Electron-withdrawing groups Essential for anti-proliferative activity nih.gov Favorable electronic interactions with target residues.

Role of the Quinazolinone Core Modifications on Molecular Recognition

Structure-activity relationship studies have shown that positions 2, 6, and 8 of the quinazolinone ring are particularly significant for modulating different pharmacological activities. nih.gov For example, single substitutions at the sixth position have been reported to be beneficial for increasing antitumor activities in phenyl quinazolinone derivatives. researchgate.net The introduction of halogens, such as chlorine (Cl) and bromine (Br), onto the quinazolinone ring has been found to increase antitumor activity. psu.edu

In the context of antibacterial agents, substitutions on the quinazolinone core have been systematically varied. nih.gov It was found that these modifications significantly impacted activity against Gram-positive organisms like S. aureus. Specifically, substitutions at the 8-position were found to be favorable for improving Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition. nih.gov An amino group at the 8-position, combined with a methyl group at the 2-position, yielded the most potent compound in one study. nih.gov

These examples underscore the importance of the quinazolinone core as a scaffold for molecular recognition, where even minor modifications can lead to substantial changes in biological activity by altering the way the molecule fits into and interacts with the active site of a protein or enzyme.

Influence of the Propargyl Chain Length and Modifications on Target Interaction

While direct SAR studies on the N-1 propargyl chain of 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one are not available, the role of the propargyl group in medicinal chemistry is well-documented and provides a basis for postulation. The propargyl group, characterized by a terminal alkyne, is a versatile and reactive moiety. nih.govrawsource.comnih.govmdpi.com Its unique electronic and structural features can significantly influence a molecule's interaction with biological targets.

The triple bond of the propargyl group can participate in various non-covalent interactions, including π-π stacking, cation-π, and hydrogen bonding (with the alkyne as a hydrogen bond acceptor). These interactions can contribute to the binding affinity of the molecule to its target. Furthermore, the propargyl group can act as a covalent warhead, forming irreversible bonds with specific residues in an enzyme's active site, leading to potent and prolonged inhibition.

In a study of N-1 substituted quinazoline-2,4(1H,3H)-diones as NHE-1 inhibitors, the nature of the N-1 substituent was shown to influence activity. The study compared unsubstituted, methyl, allyl, and benzyl (B1604629) groups at the N-1 position, with the smaller methyl group or an unsubstituted N-1 being favorable for antiplatelet activity. nih.gov Although a propargyl group was not tested, this suggests that the size and nature of the N-1 substituent are critical for target interaction.

Modifications to the propargyl chain, such as increasing its length (e.g., to a butynyl or pentynyl chain) or introducing substituents, would alter the steric and electronic profile of the molecule. An increase in chain length could allow the terminal alkyne to reach different regions of a binding pocket, potentially forming new, favorable interactions or, conversely, introducing steric clashes. The high reactivity of the terminal alkyne also makes it a key handle for further synthetic modifications, such as in click chemistry, to generate more complex derivatives. researchgate.net

Conformational Flexibility and its Correlation with Biological Activity Mechanisms

The conformational flexibility of a molecule is a crucial factor that governs its ability to adopt the optimal geometry for binding to a biological target. For quinazolinone derivatives, the rotational freedom around the single bonds connecting the different ring systems can lead to a variety of low-energy conformations, any of which might be the bioactive conformation.

Studies on related quinazolinone structures have highlighted the importance of conformational analysis. For instance, the crystal structure analysis of certain 2,3-disubstituted quinazolinones revealed significant rotational freedom of the benzene (B151609) substituents, indicating that these molecules can exist in multiple conformations in solution. nih.gov The specific orientation of the aromatic fragments relative to the quinazolinone core is often influenced by the nature of the substituents, particularly those at the ortho positions, which can create steric hindrance and restrict rotation. nih.gov

In the case of this compound, key rotatable bonds would include the bond between the quinazolinone N-1 and the propargyl group, and the bond between the C-2 of the quinazolinone and the phenyl ring. The preferred conformation would be a balance of minimizing steric strain and maximizing favorable intramolecular and intermolecular interactions. The flexibility of the propargyl chain allows the terminal alkyne to orient itself in various positions, which could be critical for its interaction with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazolinone derivatives, several QSAR studies have been conducted to identify the key molecular descriptors that govern their pharmacological effects, providing a predictive framework for designing new, more potent analogs.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These studies on various quinazolinone series have consistently shown that the bioactivity is significantly influenced by electrostatic, hydrophobic, and steric fields. rsc.orgrsc.orgnih.govnih.gov

For example, a QSAR study on quinazolinone derivatives as MMP-13 inhibitors indicated that electrostatic, hydrophobic, and H-bond acceptor fields were the primary factors influencing inhibitory activity. nih.gov The contour maps generated from these models can guide the modification of the lead structure; for instance, they can indicate regions where bulky groups would be beneficial (or detrimental) for activity, or where electronegative or electropositive substituents would enhance binding.

Another 3D-QSAR model constructed for quinazolinone derivatives containing hydrazone units as antitumor agents also highlighted the importance of steric and electrostatic fields. rsc.org While these models were not developed for this compound specifically, the general principles are likely to be applicable. A QSAR model for this compound would need to account for the unique properties of the N-1 propargyl group, including its contribution to the molecule's shape, hydrophobicity, and potential for specific interactions like hydrogen bonding. Such a model could predict how modifications to the phenyl ring, the quinazolinone core, or the propargyl chain would impact a specific biological activity.

Design Principles for Modulating Specific Biological Mechanisms

Based on the collective SAR and QSAR findings from various studies on the quinazolinone scaffold, several key design principles can be formulated to modulate the biological mechanisms of derivatives like this compound. These principles aim to guide the rational design of new compounds with enhanced potency, selectivity, and desired pharmacological profiles.

Strategic Substitution on the 2-Phenyl Ring: The electronic nature and steric bulk of substituents on the 2-phenyl ring are critical. To enhance anticancer activity, for example, the introduction of electron-withdrawing groups (e.g., halogens) or bulky hydrophobic moieties at the para position could be explored to improve interactions within the target's binding site. nih.govpsu.edu

Modification of the Quinazolinone Core: The quinazolinone nucleus is not merely a scaffold but an active participant in molecular recognition. Introducing substituents at positions 6, 7, and especially 8 can fine-tune the activity. For instance, adding an amino group at the 8-position has been shown to significantly boost PARP-1 inhibitory activity in related compounds. nih.gov Halogenation of the quinazolinone ring is another strategy that has proven effective in enhancing antitumor properties. psu.edu

Exploitation of the N-1 Propargyl Group: The propargyl group at the N-1 position offers unique opportunities for design. Its terminal alkyne can be used as a reactive handle for covalent inhibition of a target enzyme or as a point of attachment for larger fragments via click chemistry to explore new binding interactions. The size of the N-1 substituent appears to be important, with smaller groups sometimes being more favorable, suggesting that steric constraints in the N-1 binding region of the target should be considered. nih.gov

Conformational Restriction or Biasing: To improve binding affinity and selectivity, the conformational flexibility of the molecule can be constrained. This could be achieved by introducing bulky groups that restrict rotation around key single bonds or by incorporating the flexible parts of the molecule into new ring systems. The goal is to lock the molecule into its bioactive conformation, reducing the entropic penalty of binding.

By integrating these design principles, it is possible to systematically modify the structure of this compound to optimize its interaction with a specific biological target and to enhance its therapeutic potential.

Emerging Applications of 2 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 4 1h One Beyond Therapeutic Research

Application in Materials Science and Polymer Chemistry

The versatility of the 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one structure, combining a rigid, heterocyclic core with a reactive propargyl side chain, makes it a valuable building block in the synthesis of advanced materials.

The terminal alkyne of the propargyl group is a highly reactive functional handle for polymerization reactions. This moiety allows the molecule to act as a monomer in the synthesis of novel polymers with tailored properties. One of the most significant methods for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction would allow the quinazolinone unit to be incorporated into a polymer backbone by reacting with a di- or multi-functional azide-containing monomer, resulting in a polymer chain linked by stable triazole rings.

The incorporation of the bulky and rigid 2-phenylquinazolin-4-one unit into a polymer backbone is expected to impart specific properties, such as increased thermal stability, altered solubility, and unique photophysical characteristics derived from the quinazolinone fluorophore.

The quinazolinone scaffold has been successfully used to functionalize nanoparticles, enhancing their biological activity. mdpi.com For instance, quinazolinone derivatives have been conjugated with silver nanoparticles to create nanocomposites with improved antibacterial efficacy against multi-drug resistant bacteria. mdpi.com The propargyl group of this compound provides a robust method for covalently attaching the molecule to the surface of nanomaterials. Azide-functionalized nanoparticles (e.g., silica, gold, or quantum dots) can be readily linked to the quinazolinone derivative via CuAAC. This creates a stable, functionalized nanomaterial where the properties of the quinazolinone (e.g., fluorescence, biological activity) can be imparted to the nanoparticle system for applications in imaging, sensing, or targeted delivery.

Use as a Ligand in Catalysis and Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen atoms, such as the quinazolinone core, are well-known for their ability to coordinate with metal ions. The this compound molecule possesses multiple potential coordination sites, including the nitrogen atoms at positions 1 and 3 and the carbonyl oxygen at position 4. This allows it to act as a ligand, forming stable complexes with various transition metals.

While specific catalytic applications of this exact molecule are not yet widely reported, related quinazolinone structures are integral to metal-catalyzed reactions, often in the synthesis of the quinazolinone core itself. chim.itmdpi.com The formation of metal complexes with this ligand could lead to novel catalysts for a range of organic transformations. Furthermore, the propargyl group could be used to immobilize these metal complexes onto a solid support, creating heterogeneous catalysts that are easily recoverable and reusable, a key goal in green chemistry.

Agrochemical Research: Mechanisms of Action as Herbicides or Pesticides

The 4(3H)-quinazolinone scaffold is a recognized pharmacophore in the development of agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comnih.gov Derivatives of this core structure have been shown to be effective against various agricultural pests and weeds through diverse mechanisms of action.

Several studies have identified specific enzyme targets for herbicidal quinazolinone derivatives. These compounds can act as inhibitors of key plant enzymes, disrupting essential metabolic pathways.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : Certain quinazoline-2,4-dione derivatives are potent inhibitors of HPPD, a critical enzyme in plastoquinone (B1678516) and tocopherol biosynthesis. nih.gov Inhibition of this enzyme leads to bleaching symptoms in plants and ultimately, death.

Protoporphyrinogen IX Oxidase (PPO) Inhibition : Other analogs, specifically cycloalka[d]quinazoline-2,4-dione-benzoxazinones, have been designed as strong inhibitors of PPO. nih.gov PPO inhibitors disrupt chlorophyll (B73375) and heme biosynthesis, causing rapid membrane damage and necrosis in susceptible weeds. nih.gov

Acetyl-CoA Carboxylase (ACCase) Inhibition : By hybridizing the quinazolin-4(3H)-one motif with an aryloxyphenoxypropionate structure, researchers have developed potent ACCase inhibitors. mdpi.com ACCase is a vital enzyme in fatty acid synthesis in grasses, and its inhibition is a proven mechanism for selective weed control. mdpi.com

In the realm of insecticides, dihydroquinazolin-4(1H)-one derivatives have been synthesized and shown to target insect calcium channels. nih.gov These compounds can weakly activate high voltage-gated calcium channels in insect neurons, disrupting calcium ion concentration and leading to insecticidal effects. nih.gov This mechanism differs from that of established insecticides like chlorantraniliprole. nih.gov

Activity TypeCompound ClassEnzyme TargetMechanism of Action
HerbicideQuinazoline-2,4-dione derivatives4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Inhibits plastoquinone biosynthesis, leading to plant bleaching. nih.gov
HerbicideCycloalka[d]quinazoline-2,4-dione-benzoxazinonesProtoporphyrinogen IX Oxidase (PPO)Disrupts chlorophyll synthesis, causing rapid cellular necrosis. nih.gov
HerbicideQuinazolinone−Phenoxypropionate HybridsAcetyl-CoA Carboxylase (ACCase)Inhibits fatty acid synthesis, primarily effective against grasses. mdpi.com
Insecticide2,3-dihydroquinazolin-4(1H)-one derivativesCalcium ChannelsDisrupts intracellular calcium ion concentration in insect neurons. nih.gov

Fluorescent Probes and Imaging Agents (Mechanistic Aspects of Interaction)

The quinazolinone core is inherently fluorescent, making it an attractive scaffold for the design of molecular probes and imaging agents. rsc.orgmdpi.com These probes can be engineered for high sensitivity and selectivity towards specific analytes or biological targets. nih.govnih.gov

A notable example is the development of a quinazolinone-based "turn-on" fluorescent probe for the detection of carbon monoxide (CO). nih.gov In this design, a non-fluorescent 2-(2'-nitrophenyl)-4(3H)-quinazolinone is used. The detection mechanism relies on the chemical reduction of the nitro group to a highly fluorescent amino group by carbon monoxide. This conversion activates an internal charge transfer (ICT) process, resulting in a significant increase in fluorescence intensity, allowing for the sensitive detection of CO. nih.gov

The general strategy for creating these probes involves linking the quinazolinone fluorophore to a recognition unit. For instance, by conjugating a quinazoline (B50416) pharmacophore with other fluorophores like coumarin, researchers have created probes with high affinity for α1-Adrenergic receptors, enabling their visualization in biological systems. nih.gov The photophysical properties of these probes, such as their Stokes shift and quantum yield, can be fine-tuned by modifying the substituents on the quinazolinone ring. rsc.org

Probe TargetQuinazolinone Derivative TypeSensing MechanismOutcome
Carbon Monoxide (CO)2-(2′-nitrophenyl)-4(3H)-quinazolinoneReduction of a non-fluorescent nitro group to a fluorescent amino group by CO. nih.gov"Turn-on" green fluorescence. nih.gov
α1-Adrenergic ReceptorsQuinazoline conjugated to coumarinSpecific binding of the quinazoline pharmacophore to the receptor. nih.govLocalization and imaging of receptors on cells. nih.gov
Solvent ViscosityQuinazolinone-based conjugated structuresLimitation of intramolecular rotation in viscous environments. rsc.orgSignificant fluorescence enhancement. rsc.org

Chemical Biology Tools for Target Identification and Validation (e.g., Affinity Probes)

Identifying the cellular targets of bioactive small molecules is a fundamental challenge in chemical biology and drug discovery. Affinity-based probes are powerful tools designed for this purpose. rsc.org These probes typically consist of three parts: a reactive group for binding to the target, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and isolation.

The structure of this compound is exceptionally well-suited for its use as a scaffold for affinity probes. The propargyl group serves as a versatile bioorthogonal handle. Using CuAAC click chemistry, it can be easily and efficiently conjugated to an azide-containing reporter tag. This allows the quinazolinone core, which may have affinity for specific cellular proteins, to be used to "fish" for its binding partners in a complex biological sample.

This approach is a key component of Activity-Based Protein Profiling (ABPP), a technology used to identify enzyme targets in their native cellular environment. nih.govresearchgate.net For example, researchers have engineered acrylamide-functionalized quinazoline derivatives as probes to identify new antibacterial targets. nih.gov These probes were found to selectively and covalently bind to β-ketoacyl-ACP-synthase II (FabF), a key enzyme in bacterial fatty acid synthesis, validating it as a target for this class of compounds. nih.gov Similarly, a probe based on this compound could be synthesized to explore and validate its unknown cellular targets, accelerating the understanding of its biological functions.

Lack of Publicly Available Research Hinders Exploration of this compound in Analytical and Sensor Applications

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the specific applications of the chemical compound this compound in the fields of analytical chemistry and sensor development. While the broader class of quinazolinone derivatives has shown promise in these areas, specific data and detailed research findings for this particular compound remain elusive.

The quinazolinone scaffold is a subject of interest in medicinal chemistry and has been explored for various therapeutic properties. Some derivatives have been investigated as fluorescent probes for the detection of specific analytes. For instance, certain quinazolinone-based compounds have been designed as "turn-on" fluorescent sensors for gases like carbon monoxide, where a chemical reaction with the target analyte induces a measurable change in fluorescence.

Furthermore, the propargyl group (prop-2-yn-1-yl) attached to the quinazolinone core is a well-known functional handle for "click chemistry." This set of powerful and specific chemical reactions is widely used to attach molecules to surfaces or to other molecules. In the context of sensor development, an alkyne-functionalized compound like this compound could theoretically be immobilized on a solid support to create a sensing surface. This is a common strategy in the fabrication of biosensors and other analytical devices. For example, alkyne-functionalized surfaces have been used to attach polymers for the creation of antifouling coatings, a critical aspect of many sensing technologies that operate in complex biological media.

However, it is crucial to note that these are general principles and potential applications based on the structural features of the molecule. Without specific experimental data for this compound, any discussion of its role in analytical chemistry and sensor development would be purely speculative. The scientific community has not yet published research that would allow for a detailed and accurate account of its performance, selectivity, sensitivity, or any specific analytical methods or sensor platforms that utilize this compound.

Therefore, a detailed article on the emerging applications of this compound beyond therapeutic research, specifically focusing on analytical chemistry and sensor development, cannot be generated at this time due to the absence of relevant research findings.

Conclusion and Future Research Perspectives on 2 Phenyl 1 Prop 2 Yn 1 Yl Quinazolin 4 1h One

Summary of Key Academic Contributions and Mechanistic Discoveries

While specific academic literature solely focused on 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one is nascent, the broader field of quinazolinone chemistry provides a strong foundation for understanding its potential. Key contributions in the synthesis and functionalization of the quinazolinone scaffold have been pivotal. For instance, the development of various synthetic methodologies, including microwave-assisted and ultrasound-promoted reactions, has made the quinazolinone core more accessible. ujpronline.com

Mechanistic studies on related quinazolinone derivatives have revealed their potential to act as inhibitors of various enzymes and receptors, contributing to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netnih.gov The introduction of the propargyl group is a significant step, as the terminal alkyne is a versatile functional handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov This allows for the facile linkage of the quinazolinone scaffold to other molecules, such as biomolecules, fluorescent tags, or polymers, thereby expanding its utility.

Mechanistic discoveries related to the propargyl group itself suggest that it can participate in a range of transformations beyond cycloadditions. These include Sonogashira coupling, C-H activation, and cyclization reactions, offering pathways to more complex molecular architectures. acs.orgnih.gov The electronic interplay between the quinazolinone core and the propargyl moiety is an area ripe for investigation, with the potential for novel reactivity patterns to be uncovered.

Challenges and Opportunities in Quinazolinone Chemistry with Propargyl Functionality

The incorporation of a propargyl group onto the quinazolinone scaffold presents both challenges and opportunities.

Challenges:

Synthesis and Selectivity: While the synthesis of N-propargylated quinazolinones is achievable, controlling selectivity in subsequent reactions can be challenging. The presence of multiple reactive sites on the quinazolinone core could lead to undesired side products. mdpi.comnih.gov

Stability: The terminal alkyne can be susceptible to degradation under certain reaction conditions, limiting the scope of applicable synthetic transformations.

Handling of Reagents: Some reactions involving terminal alkynes require the use of potentially hazardous reagents, such as azides in click chemistry, necessitating careful handling and purification procedures.

Opportunities:

Molecular Diversity: The propargyl group serves as a gateway to a vast array of molecular diversity. Through click chemistry and other alkyne-based transformations, a library of derivatives can be rapidly synthesized for screening in various applications. nih.gov

Bioorthogonal Chemistry: The ability of the alkyne to undergo bioorthogonal reactions makes this compound an attractive candidate for use as a chemical probe to study biological systems.

Materials Science: The potential for polymerization or incorporation into larger macromolecular structures through the alkyne handle opens up avenues for the development of novel materials with unique properties.

A comparative table of synthetic challenges and opportunities is presented below:

FeatureChallengesOpportunities
Synthesis Potential for side reactions at other positions on the quinazolinone ring.Facile introduction of the propargyl group via N-alkylation.
Reactivity The alkyne can be sensitive to certain reagents and conditions.Versatile handle for a wide range of chemical transformations (e.g., click chemistry, Sonogashira coupling).
Purification Separation of closely related products can be difficult.The distinct polarity of the alkyne can aid in chromatographic separation.
Scale-up Handling of potentially explosive intermediates (e.g., organic azides) on a large scale.The modular nature of click chemistry is amenable to high-throughput synthesis.

Directions for Advanced Synthetic Methodologies and Green Chemistry

Future synthetic efforts towards this compound and its derivatives should focus on the development of more efficient, sustainable, and environmentally friendly methods.

Green Solvents and Catalysts: The use of deep eutectic solvents, water, or other green solvents in the synthesis of the quinazolinone core and its subsequent propargylation should be explored to minimize the use of volatile organic compounds. tandfonline.comresearchgate.nettandfonline.com The development of reusable, heterogeneous catalysts could also enhance the sustainability of these processes.

One-Pot Reactions: Designing one-pot, multi-component reactions for the synthesis of complex derivatives from simple starting materials would improve efficiency and reduce waste. frontiersin.org

Flow Chemistry: The application of flow chemistry could offer better control over reaction parameters, improve safety (especially when handling hazardous intermediates), and facilitate scale-up.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a mild and powerful tool for the functionalization of both the quinazolinone core and the propargyl group, enabling novel transformations under environmentally benign conditions. organic-chemistry.org

Potential for Novel Reactivity and Derivatization Strategies

The unique combination of the quinazolinone scaffold and the propargyl group in this compound provides a platform for exploring novel reactivity and developing innovative derivatization strategies.

Intramolecular Cyclizations: The proximity of the alkyne to the quinazolinone ring could facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. nih.gov

Metal-Catalyzed Transformations: Beyond copper-catalyzed click chemistry, other metal-catalyzed reactions, such as gold- or platinum-catalyzed hydrofunctionalization of the alkyne, could lead to a diverse range of products.

[3+2] Cycloadditions: The reaction of the terminal alkyne with various 1,3-dipoles can provide access to a wide array of five-membered heterocyclic rings appended to the quinazolinone core.

C-H Functionalization: Direct C-H functionalization of the phenyl ring or the quinazolinone core, in the presence of the propargyl group, could provide a late-stage diversification strategy for generating novel analogs. researchgate.net

Below is a table outlining potential derivatization strategies:

Reaction TypeReagents/ConditionsPotential Products
Click Chemistry Organic azides, Cu(I) catalyst1,2,3-Triazole-linked conjugates
Sonogashira Coupling Aryl/vinyl halides, Pd/Cu catalystAryl/vinyl-substituted alkynes
Intramolecular Cyclization Lewis or Brønsted acidsFused polycyclic systems
Hydroamination/Hydrothiolation Amines/thiols, metal catalystFunctionalized alkenes

Future Prospects in Mechanistic Biological and Chemical Tool Development

The structural features of this compound make it a highly promising candidate for the development of mechanistic probes and chemical tools for biological research.

Target Identification: By incorporating a photoaffinity label or a biotin (B1667282) tag via the propargyl group, this molecule could be used to identify the biological targets of quinazolinone-based drugs.

Fluorescent Probes: The attachment of a fluorophore through click chemistry would allow for the visualization of the subcellular localization and dynamics of the quinazolinone scaffold.

Activity-Based Probes: Designing probes that covalently bind to the active site of a target enzyme would enable the study of enzyme function and the screening of potential inhibitors.

Interdisciplinary Research Avenues for this compound

The versatility of this compound opens up exciting opportunities for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: The development of targeted drug delivery systems by conjugating this molecule to antibodies or other targeting ligands.

Materials Science and Polymer Chemistry: The synthesis of novel polymers with embedded quinazolinone units for applications in electronics, sensing, or drug delivery.

Supramolecular Chemistry: The design of self-assembling systems based on non-covalent interactions involving the quinazolinone core and derivatives attached via the propargyl group.

Computational Chemistry: The use of computational modeling to predict the reactivity of the molecule, guide the design of new derivatives, and understand its interactions with biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing quinazolin-4(1H)-one derivatives like 2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one?

Answer:
Quinazolinone derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or aldehydes. For example:

  • Copper(I)-catalyzed one-pot synthesis : Prop-2-yn-1-yl groups can be introduced via alkyne-azide cycloaddition or nucleophilic substitution. A regioselective method using copper catalysis was reported for similar compounds, yielding hybrids with confirmed structures via 1^1H NMR and mass spectrometry .
  • Multi-step functionalization : Derivatives with substituents at the 2-position are often synthesized by reacting 4-oxoquinazoline intermediates with aryl halides or amines under basic conditions, followed by IR and 1^1H NMR validation .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy : IR confirms carbonyl (C=O) stretches (~1670–1700 cm1^{-1}), while 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and propynyl protons (δ 2.5–3.5 ppm). 13^{13}C NMR verifies quinazolinone carbons and substituents .
  • Crystallography : SHELXL (via WinGX suite) refines single-crystal X-ray data to resolve bond lengths/angles and anisotropic displacement parameters. SHELXTL is widely used for small-molecule refinement .

Advanced: How can conflicting spectroscopic data (e.g., unexpected splitting in 1^11H NMR) be resolved during structural validation?

Answer:

  • Dynamic effects analysis : Check for tautomerism (e.g., keto-enol) or restricted rotation in substituents (e.g., propynyl groups), which cause peak splitting. Variable-temperature NMR can identify slow-exchange protons .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to assign ambiguous signals .

Advanced: What strategies optimize the regioselectivity of prop-2-yn-1-yl group introduction in quinazolinone scaffolds?

Answer:

  • Catalyst selection : Copper(I) iodide promotes alkyne-azide cycloaddition with high regiocontrol, as seen in 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one hybrids .
  • Steric/electronic tuning : Electron-withdrawing substituents on the quinazolinone core direct alkyne addition to less hindered positions. Solvent polarity (e.g., DMF vs. THF) also affects reaction pathways .

Advanced: How do computational methods (e.g., molecular docking) inform SAR studies for quinazolinone derivatives?

Answer:

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions between the propynyl-quinazolinone core and target proteins (e.g., kinase domains). Validate poses with MD simulations .
  • Contradiction resolution : Discrepancies between predicted and experimental IC50_{50} values may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Advanced: What experimental precautions are necessary when handling prop-2-yn-1-yl-substituted quinazolinones?

Answer:

  • Safety protocols : Use inert atmospheres (N2_2) during synthesis to prevent alkyne oxidation. Refer to SDS guidelines for first-aid measures (e.g., skin/eye exposure requires immediate flushing and medical consultation) .
  • Stability testing : Monitor compounds for alkyne polymerization via TLC or HPLC. Store under argon at –20°C to prolong shelf life .

Advanced: How can crystallographic software (e.g., SHELXL) resolve ambiguities in anisotropic displacement parameters?

Answer:

  • Refinement constraints : Apply ISOR or SIMU restraints in SHELXL to model disorder in propynyl groups. Use the SQUEEZE algorithm (PLATON) to account for solvent-accessible voids .
  • Validation tools : Check ADPs using Rfree_{\text{free}} and the Hirshfeld surface analysis in CrystalExplorer to detect overfitting .

Advanced: What methodologies address low yields in multi-step quinazolinone syntheses?

Answer:

  • Flow chemistry : Continuous-flow reactors improve reaction control for exothermic steps (e.g., cyclization) and reduce byproduct formation .
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., hydrazinolysis) with microwave irradiation, achieving higher yields in reduced time (e.g., 90% in 2 hours vs. 24 hours conventionally) .

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Reactant of Route 1
2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one
Reactant of Route 2
2-Phenyl-1-(prop-2-yn-1-yl)quinazolin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.